selenosugar B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

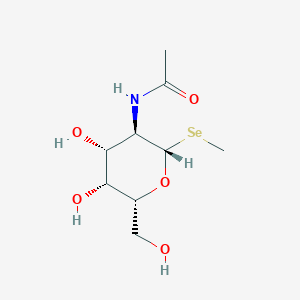

1beta-methylseleno-N-acetyl-D-galactosamine is a monosaccharide derivative that is N-acetyl-beta-D-galactosamine in which the anomeric hydroxy group is replaced by a methylseleno group. It has a role as a human xenobiotic metabolite. It is an organoselenium compound and a monosaccharide derivative. It derives from a methyl N-acetyl-beta-D-galactosaminide.

科学的研究の応用

Selenosugars, including selenosugar B, exhibit a range of biological activities that make them valuable in therapeutic contexts:

- Antioxidant Properties : this compound has demonstrated antioxidant efficacy, which is crucial for combating oxidative stress in biological systems. Studies indicate that these compounds can scavenge free radicals effectively, thereby protecting cells from damage .

- Glycosidase Inhibition : this compound acts as an inhibitor of glycosidases, enzymes that play a role in carbohydrate metabolism. This inhibition can be beneficial for developing antidiabetic and anticancer therapies, as it may regulate glucose levels and impede cancer cell proliferation .

- Wound Healing : The compound has shown promise in promoting skin tissue repair. Its application in dermatological formulations could enhance wound healing processes, making it a candidate for cosmetic and therapeutic products aimed at skin regeneration .

Chemical Synthesis and Enzyme Utilization

The synthesis of this compound can be achieved through enzymatic pathways, particularly utilizing the enzyme SenB:

- Enzymatic Synthesis : Recent research has highlighted the ability of SenB to utilize various UDP-sugars to generate selenosugars efficiently. This enzymatic process offers advantages over traditional chemical synthesis methods, such as improved yields and selectivity . The promiscuity of SenB allows for the production of diverse selenosugar structures, enhancing the potential applications of these compounds.

- Catalytic Mechanism : The catalytic mechanism of SenB involves forming C-Se glycosidic bonds through spontaneous deprotonation and subsequent nucleophilic attack by water. Understanding this mechanism is vital for optimizing the synthesis of this compound and related compounds .

Nutritional and Metabolic Implications

This compound's role in nutrition and metabolism is another area of interest:

- Selenium Metabolism : Research indicates that higher selenium intake leads to increased formation of selenosugars in biological systems. This suggests a potential link between dietary selenium and the synthesis of bioactive metabolites like this compound, which may influence overall health .

- Urinary Excretion Studies : Investigations into urinary selenium metabolites have shown that selenosugars are significant components following selenium supplementation. Such studies provide insights into how these compounds are processed within the body and their implications for dietary recommendations .

Cosmetic Applications

The incorporation of this compound into cosmetic formulations has been explored due to its beneficial properties:

- Skin Care Products : Formulations containing this compound may enhance skin hydration and repair mechanisms. The compound's antioxidant properties make it suitable for inclusion in products aimed at reducing signs of aging and improving skin health .

- Experimental Formulation Techniques : Research has employed experimental design techniques to optimize formulations containing this compound, assessing their physical properties and efficacy in enhancing skin feel and moisturizing effects .

Case Study 1: Antioxidant Efficacy

A study evaluated the radical scavenging capacity of selenosugar-linked hydroxycinnamic acids compared to traditional antioxidants. Results indicated that certain Se-glycoconjugates exhibited superior antioxidant activity against specific radicals, underscoring the potential for developing new antioxidant therapies based on selenosugars .

Case Study 2: Glycosidase Inhibition

Research focused on the inhibition of glycosidases by this compound revealed promising results in reducing enzyme activity linked to type 2 diabetes. This study supports the potential use of selenosugars as functional ingredients in dietary supplements aimed at metabolic health .

特性

CAS番号 |

526222-32-2 |

|---|---|

分子式 |

C9H17NO5Se |

分子量 |

298.21 g/mol |

IUPAC名 |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide |

InChI |

InChI=1S/C9H17NO5Se/c1-4(12)10-6-8(14)7(13)5(3-11)15-9(6)16-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 |

InChIキー |

AZZZNYGPGINRNT-ZEBDFXRSSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[Se]C)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。